![molecular formula C25H22N2O8 B2373937 Z-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester CAS No. 2419-54-7](/img/structure/B2373937.png)
Z-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester
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Description
Z-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester, also known as Z-L-Asp(OBzl)-ONp, is a chemical compound that has been widely used in scientific research. It is a derivative of aspartic acid and is often used as a substrate for enzymes in biochemical studies.
Scientific Research Applications
Polypeptide Synthesis and Biomineralization
Z-L-aspartic acid derivatives, such as Z-L-aspartic acid 4-benzyl 1-(4-nitrophenyl) ester, are crucial in the synthesis of novel polypeptides, which have significant implications in biomineralization, particularly in the formation of calcium carbonate (CaCO3) crystals. Studies have shown that specific polypeptides can influence the growth and morphology of these crystals, important for understanding biological mineralization processes (Hayashi, Ohkawa, & Yamamoto, 2006).
Peptide Synthesis and Pharmaceutical Applications
Z-L-aspartic acid derivatives are employed in the synthesis of various peptides. This includes the production of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-PheOMe), a precursor to the artificial sweetener aspartame. The enzymatic synthesis of this compound in aqueous-organic biphasic systems has been studied, providing insights into the kinetics and equilibrium of peptide bond formation in pharmaceutical manufacturing (Nakanishi, Kimura, & Matsuno, 1986).
Polymer Research and Material Science
The synthesis of sequence peptide polymers, involving Z-L-aspartic acid derivatives, contributes to material science, particularly in understanding polymer conformation and properties in various solvents. This research is pivotal in designing polymers with specific physical and chemical characteristics for industrial applications (D'alagni, Bemporad, & Garofolo, 1972).
Enzymatic Synthesis in Organic Solvents
Research on the enzymatic synthesis of dipeptide precursors, including those derived from Z-L-aspartic acid, in organic solvents like ethyl acetate, has broadened our understanding of biocatalysis. This area is vital for developing more efficient and sustainable methods for peptide synthesis in industrial and pharmaceutical contexts (Nagayasu, Miyanaga, Tanaka, Sakiyama, & Nakanishi, 1994).
properties
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O8/c28-23(33-16-18-7-3-1-4-8-18)15-22(26-25(30)34-17-19-9-5-2-6-10-19)24(29)35-21-13-11-20(12-14-21)27(31)32/h1-14,22H,15-17H2,(H,26,30)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNCLFWZMMRDCA-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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